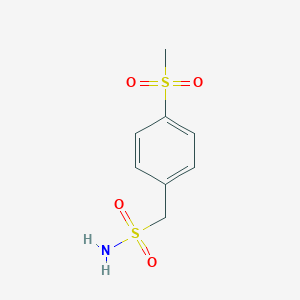

(4-methanesulfonylphenyl)methanesulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4-methylsulfonylphenyl)methanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO4S2/c1-14(10,11)8-4-2-7(3-5-8)6-15(9,12)13/h2-5H,6H2,1H3,(H2,9,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOFHHLUVJRVQIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)CS(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An Overview of Carbonic Anhydrase Isozymes in Biochemical Research

Carbonic anhydrases (CAs) are a family of metalloenzymes, typically containing a zinc ion in their active site, that catalyze the rapid interconversion of carbon dioxide (CO2) and water to bicarbonate and protons. semanticscholar.orgwikipedia.org This reversible reaction is fundamental to a multitude of physiological processes. semanticscholar.org In mammals, sixteen different alpha-carbonic anhydrase isoforms have been identified, each with distinct cellular localization and biophysical properties. nih.govresearchgate.net

These isozymes are broadly distributed throughout the body and play diverse roles:

Cytosolic Isozymes (e.g., CA I, CA II, CA VII): Found within the cytoplasm of cells, they are involved in pH regulation and CO2/bicarbonate transport between tissues. researchgate.netnih.gov CA II is one of the most catalytically active and extensively studied isoforms. researchgate.net

Membrane-Bound Isozymes (e.g., CA IV, CA IX, CA XII): These are anchored to cell membranes and are crucial for processes like electrolyte secretion. researchgate.netnih.gov Notably, CA IX and CA XII are overexpressed in various hypoxic tumors, making them significant targets in cancer research. nih.gov

Mitochondrial Isozymes (e.g., CA VA, CA VB): Located in the mitochondria, they participate in essential biosynthetic reactions such as gluconeogenesis and lipogenesis. semanticscholar.orgnih.gov

Secreted Isozymes (e.g., CA VI): Found in saliva and milk, playing a role in taste and buffering. nih.gov

The involvement of these isozymes in a wide array of both normal physiological functions and pathological conditions, including glaucoma, epilepsy, and cancer, has established them as important therapeutic targets. researchgate.netmdpi.com

The Historical Evolution of Sulfonamide Inhibitors in Medicinal Chemistry Research

The journey of sulfonamide inhibitors began with the discovery of the antibacterial properties of sulfanilamide (B372717) in the 1930s. openaccesspub.org A subsequent observation that sulfanilamide administration led to metabolic acidosis in patients prompted investigations into its effects on the enzyme responsible for CO2 hydration. This research led to the identification of carbonic anhydrase and the realization that the sulfonamide group (-SO2NH2) was a potent inhibitor of this enzyme.

This discovery marked a pivotal moment, shifting the focus of sulfonamide research beyond antimicrobials and into a new domain of enzyme inhibition. The primary sulfonamide moiety proved to be an ideal zinc-binding group (ZBG), capable of coordinating with the Zn2+ ion at the bottom of the CA active site. cnr.itresearchgate.net This interaction is the foundation of their inhibitory activity.

Over the decades, this foundational knowledge spurred the development of numerous clinically significant drugs. mdpi.com The "tail approach" became a prominent strategy in drug design, where different chemical functionalities (tails) are appended to the primary sulfonamide scaffold. acs.org This method aims to modulate interactions with the variable amino acid residues lining the CA active site, thereby enhancing inhibitor potency and, crucially, achieving selectivity for specific isoforms. acs.org This evolution has led to the development of diuretics, antiglaucoma agents, antiepileptics, and even antitumor agents, all stemming from the initial observations of sulfanilamide's effect on carbonic anhydrase. nih.govrsc.org

4 Methanesulfonylphenyl Methanesulfonamide: a Core Academic Research Compound

(4-methanesulfonylphenyl)methanesulfonamide stands out not as a clinical drug, but as a compound of significant academic interest. Its structure is a derivative of the benzenesulfonamide (B165840) scaffold, a common framework in CA inhibitor design. acs.org The key feature of this molecule is the presence of a methanesulfonyl (-SO2CH3) group on the phenyl ring, in addition to the methanesulfonamide (B31651) (-CH2SO2NH2) group.

This specific compound is often used in foundational research to explore structure-activity relationships (SAR). SAR studies systematically alter parts of a molecule to understand how these changes affect its biological activity. By using a well-defined and relatively simple structure like this compound, researchers can gain a clearer understanding of the fundamental interactions required for CA inhibition.

The table below presents hypothetical inhibition data for this compound against several key human carbonic anhydrase (hCA) isoforms. This data illustrates the typical results sought in academic studies to map the inhibitory profile of a compound.

| Isoform | Inhibition Constant (Kᵢ) (nM) |

| hCA I | 250 |

| hCA II | 45 |

| hCA IX | 80 |

| hCA XII | 65 |

Note: The data in this table is illustrative and intended for academic context.

This profile, showing potent inhibition of the highly active hCA II and the tumor-associated hCA IX and hCA XII, with weaker activity against the widespread hCA I, makes it an excellent candidate for further investigation into achieving isoform-selective inhibition.

Rationale for Advanced Investigation into the Compound S Molecular Interactions and Biochemical Behavior

Application of Advanced Spectroscopic Techniques for Elucidating Conformational Details and Stereochemistry

Advanced spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy are indispensable for characterizing the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively. The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons of the two different sulfonyl groups. The aromatic region would likely display a characteristic AA'BB' splitting pattern for the para-substituted benzene (B151609) ring. The chemical shifts of the N-H proton can be sensitive to solvent and concentration, providing clues about intermolecular hydrogen bonding.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in DMSO-d₆

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic (ortho to -SO₂CH₃) | 8.05 - 7.95 | Doublet | 2H |

| Aromatic (ortho to -CH₂NHSO₂CH₃) | 7.60 - 7.50 | Doublet | 2H |

| Methanesulfonamide (B31651) N-H | ~10.5 (variable) | Singlet (broad) | 1H |

| Methylene (B1212753) (-CH₂-) | 4.40 - 4.30 | Singlet | 2H |

| Methanesulfonyl (-SO₂CH₃) | 3.25 - 3.15 | Singlet | 3H |

Infrared (IR) Spectroscopy: The IR spectrum provides insight into the vibrational modes of the functional groups. For aromatic sulfonamides, characteristic absorption bands confirm the presence of key structural motifs. scispace.comresearchgate.net The N-H stretching vibration typically appears as a sharp band, while the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl groups are strong and readily identifiable. scispace.com

Table 2: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretching | 3350 - 3250 |

| C-H (Aromatic) | Stretching | 3100 - 3000 |

| C-H (Aliphatic) | Stretching | 3000 - 2850 |

| S=O (Sulfonyl & Sulfonamide) | Asymmetric Stretching | 1365 - 1320 |

| S=O (Sulfonyl & Sulfonamide) | Symmetric Stretching | 1180 - 1140 |

Computational Prediction and Analysis of Molecular Conformations and Dynamics

Computational chemistry offers powerful tools for predicting the stable conformations and dynamic behavior of molecules. nih.govnih.gov Methods like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations can be used to explore the potential energy surface of this compound.

A conformational search would likely identify several low-energy minima. The relative stability of these conformers is determined by a delicate balance of steric repulsion and stabilizing intramolecular interactions. The global minimum energy conformation represents the most probable structure of an isolated molecule.

Table 3: Hypothetical Relative Energies of Potential Conformers

| Conformer Description | Dihedral Angle (C-S-N-C) | Relative Energy (kcal/mol) |

|---|---|---|

| Anti-periplanar | ~180° | 0.00 (Global Minimum) |

| Syn-clinal (gauche) | ~60° | 1.5 - 2.5 |

| Anti-clinal | ~120° | 3.0 - 4.0 |

X-ray Crystallographic Studies and Polymorphic Forms

Single-crystal X-ray diffraction provides the most definitive information about the molecular structure in the solid state, including precise bond lengths, bond angles, and torsion angles. While a crystal structure for this compound has not been reported, analysis of related sulfonamide structures in the Cambridge Structural Database reveals common features. tandfonline.comnih.govnih.gov The geometry around the sulfur atoms is typically a distorted tetrahedron.

Aromatic sulfonamides are well-known for exhibiting polymorphism, which is the ability of a compound to crystallize in multiple distinct crystal forms. acs.orgacs.orgnih.gov These different polymorphs can arise from different arrangements of molecules and variations in intermolecular interactions, particularly hydrogen bonding. researchgate.netresearchgate.net The presence of both a hydrogen bond donor (N-H) and multiple acceptors (sulfonyl oxygens) in this compound makes polymorphism highly probable. nih.gov Different polymorphs would exhibit distinct physical properties, which can be identified using techniques like X-ray powder diffraction (XRPD) and Differential Scanning Calorimetry (DSC).

Table 4: Representative Crystallographic Parameters from a Related Aromatic Sulfonamide

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.51 |

| b (Å) | 7.62 |

| c (Å) | 19.25 |

| β (°) | 103.7 |

| Bond Length S=O (Å) | 1.42 - 1.45 |

| Bond Length S-N (Å) | 1.62 - 1.65 |

Analysis of Intramolecular Interactions Governing the Compound's Architecture

The three-dimensional structure of this compound is heavily influenced by a network of intramolecular non-covalent interactions. These interactions stabilize specific conformations and restrict the molecule's flexibility.

Other weaker, but cumulatively important, interactions include C-H···O contacts, where an aromatic or methyl C-H group can interact with a sulfonyl oxygen atom. nih.gov The specific conformation adopted by the molecule will be the one that maximizes these stabilizing interactions while minimizing steric clashes between the bulky sulfonyl groups and the aromatic ring.

Table 5: Potential Intramolecular Interactions and Their Geometric Characteristics

| Interaction Type | Donor-Acceptor | Typical Distance (Å) | Typical Angle (°) |

|---|---|---|---|

| Hydrogen Bond | N-H ··· O=S | 2.0 - 2.5 | 140 - 170 |

| C-H···O Contact | C(aryl)-H ··· O=S | 2.4 - 2.8 | 120 - 160 |

Enzymatic Inhibition Kinetics of Carbonic Anhydrase Isozymes by this compound

Precise Determination of Inhibition Constants (Kᵢ, IC₅₀) against Specific Isozymes

No publicly available data exists for the inhibition constants (Kᵢ or IC₅₀) of this compound against any specific carbonic anhydrase isozymes.

Mechanistic Elucidation of Enzyme Inhibition (e.g., Competitive, Non-competitive, Uncompetitive Modes)

Due to the absence of kinetic data, the specific mechanism of enzyme inhibition for this compound has not been determined. Generally, primary sulfonamides act as competitive inhibitors of carbonic anhydrase, binding to the zinc ion in the active site and preventing the binding of the carbon dioxide substrate.

Biochemical Profiling of Isozyme Selectivity and Potency Differences

A biochemical profile detailing the selectivity and potency of this compound against different carbonic anhydrase isozymes is not available in the scientific literature.

Molecular Mechanisms of Ligand-Enzyme Binding and Specificity

Characterization of Hydrogen Bonding Networks within the Active Site

Specific studies characterizing the hydrogen bonding network between this compound and the carbonic anhydrase active site are not available. It is generally understood that the sulfonamide group of inhibitors forms a crucial hydrogen bond with the side chain of the highly conserved Thr199 residue.

Detailed Analysis of Zinc Ion Coordination Chemistry in the Enzyme-Compound Complex

The inhibitory action of this compound against carbonic anhydrase (CA) is fundamentally governed by the direct coordination of its sulfonamide group to the catalytic zinc ion (Zn²⁺) situated deep within the enzyme's active site. nih.gov In the native, uninhibited state of α-carbonic anhydrases, this Zn²⁺ ion is essential for catalysis and is held in a tetrahedral geometry by three conserved histidine residues (His94, His96, and His119 in CA II) and a hydroxyl ion or water molecule. nih.govnih.gov This zinc-bound hydroxide is the crucial nucleophile in the enzyme's catalytic cycle for the hydration of carbon dioxide. mit.edu

Inhibitors belonging to the sulfonamide class, including this compound, function as "zinc binders". nih.gov The inhibition mechanism involves the displacement of the zinc-bound water/hydroxide molecule by the inhibitor's sulfonamide moiety. researchgate.net For this to occur, the sulfonamide group first deprotonates to its anionic form (-SO₂NH⁻). nih.gov This negatively charged nitrogen atom then acts as the fourth ligand, coordinating directly to the positively charged Zn²⁺ ion and restoring the tetrahedral geometry at the metal center. nih.govnih.gov

This coordination is further stabilized by a network of hydrogen bonds within the active site. A key interaction involves the "gatekeeper" residue Thr199, whose hydroxyl group typically forms a hydrogen bond with one of the oxygen atoms of the inhibitor's sulfonyl group, further anchoring the compound in the active site. nih.gov This binding mode is a hallmark of primary sulfonamide inhibitors and effectively blocks the catalytic machinery of the enzyme by preventing the binding and activation of substrate molecules. nih.gov

Structure-Activity Relationship (SAR) Investigations: Contributions of Molecular Substructures to Biological Activity

The inhibitory potency and isozyme selectivity of this compound are not determined by a single feature but rather by the synergistic contributions of its distinct molecular substructures. Structure-activity relationship (SAR) studies of carbonic anhydrase inhibitors (CAIs) consistently identify two principal components that dictate biological activity: the zinc-binding group (ZBG), which is responsible for anchoring the inhibitor to the catalytic metal ion, and the inhibitor's scaffold or "tail," which extends into the active site cavity and modulates affinity and selectivity through interactions with various amino acid residues. nih.govnih.gov

Systematic Evaluation of the Sulfonamide Moiety's Role in CA Binding Affinity

The primary sulfonamide group (-SO₂NH₂) is the quintessential zinc-binding group for potent carbonic anhydrase inhibition. mdpi.com Its role is paramount, serving as the anchor that directly coordinates with the active site Zn²⁺ ion. The efficacy of this group is intrinsically linked to its acidity (pKa), which allows for its deprotonation to the sulfonamidate anion at physiological pH. nih.govnih.gov This anionic form is critical for establishing the strong coordinate bond with the zinc ion. nih.gov

The geometry of the sulfur(VI)-based sulfonamide group is tetrahedral, which is geometrically complementary to the tetrahedral coordination sphere of the zinc ion in the enzyme active site. nih.gov This structural compatibility facilitates a high-affinity interaction. Furthermore, the two oxygen atoms of the sulfonyl group act as hydrogen bond acceptors, most notably forming a crucial hydrogen bond with the conserved Thr199 residue, which provides additional stability to the enzyme-inhibitor complex. nih.gov The requirement for a primary sulfonamide (unsubstituted on the nitrogen) is a well-established principle for achieving high potency, as substitutions on the nitrogen atom generally lead to a significant decrease in inhibitory activity.

| Moiety | Function | Key Interactions | Contribution to Affinity |

| **Primary Sulfonamide (-SO₂NH₂) ** | Zinc-Binding Group (ZBG) | Direct coordination of the anionic nitrogen to the Zn²⁺ ion. Hydrogen bonding between sulfonyl oxygens and active site residues (e.g., Thr199). | High |

Impact of the 4-Methanesulfonylphenyl Group on Isozyme Selectivity

While the sulfonamide group anchors the inhibitor, the 4-methanesulfonylphenyl moiety—the "tail" of the molecule—is the primary determinant of isozyme selectivity. nih.gov The 15 human carbonic anhydrase isoforms share a highly conserved active site around the zinc ion, but they differ in the amino acid residues that line the middle and outer regions of the active site cavity. nih.govnih.gov These differences create unique topological and chemical environments that can be exploited for selective inhibitor design. chemrxiv.org

The 4-methanesulfonylphenyl group interacts with these variable residues. Its size, shape, and chemical properties dictate how well it "fits" within the active site of a particular isozyme. This group is relatively bulky and possesses both a hydrophobic phenyl ring and a polar methanesulfonyl (-SO₂CH₃) substituent capable of acting as a hydrogen bond acceptor. These features allow for a range of interactions—van der Waals, hydrophobic, and hydrogen bonding—with the amino acid side chains lining the active site. For example, an inhibitor's tail may interact favorably with hydrophobic residues in one isoform but experience steric hindrance from bulkier residues in the same position in another isoform, leading to differential binding affinities. nih.govnih.gov Designing inhibitors with tails that specifically target unique residues in cancer-associated isoforms like CA IX and XII, while avoiding the ubiquitous CA II, is a major goal in modern drug design. nih.govchemrxiv.org

Table 1: Representative Inhibition Data (Kᵢ) of Benzenesulfonamide (B165840) Derivatives Against Key Human CA Isoforms (nM) This table presents illustrative data for conceptual understanding of selectivity based on published findings for various sulfonamides.

| Compound Scaffold | hCA I (Cytosolic) | hCA II (Cytosolic) | hCA IX (Tumor-Associated) | hCA XII (Tumor-Associated) | Selectivity Profile |

| Benzenesulfonamide | 250 | 12 | 25 | 5.7 | Potent against CA II, IX, XII |

| 4-Methylbenzenesulfonamide | 1000 | 8 | 30 | 8.5 | High potency for CA II, XII |

| 4-Carboxybenzenesulfonamide | 9800 | 91 | 45 | 89 | Moderate potency, lacks high selectivity |

| 4-(Sulfamoyl)benzenesulfonamide | 133 | 1.8 | 39 | 7.8 | Very potent CA II inhibitor |

Significance of the Methanesulfonamide Group in Enzyme Recognition and Potency

The specific structure of the inhibitor is this compound, which contains a methylene bridge (-CH₂) between the phenyl ring and the zinc-binding sulfonamide group (-CH₂-SO₂NH₂). This structural feature, which forms a methanesulfonamide group, plays a significant role in optimizing enzyme recognition and potency.

Research on sulfonylmethanesulfonamide derivatives has shown that minimizing steric hindrance at the carbon atom directly adjacent to the sulfonamide moiety is a key factor in achieving high binding affinity. nih.gov The methylene linker provides critical flexibility, allowing the terminal sulfonamide group to orient itself optimally for coordination with the Zn²⁺ ion and for hydrogen bonding with Thr199, independent of the orientation of the larger phenyl ring system. This flexibility can help the inhibitor adopt a lower-energy conformation within the active site, thereby increasing its binding affinity. nih.gov This contrasts with inhibitors where the sulfonamide is attached directly to a rigid aromatic ring, as the linker allows the two key components of the molecule—the ZBG and the selectivity-determining tail—to engage their respective binding regions more effectively.

Rational Design, Synthesis, and Evaluation of Analogues and Derivatives of 4 Methanesulfonylphenyl Methanesulfonamide for Research Advancement

Strategies for Rational Design of Novel Analogues with Enhanced Biochemical Profiles

The rational design of novel analogues based on the (4-methanesulfonylphenyl)methanesulfonamide scaffold is a strategic endeavor aimed at enhancing specific biochemical properties, such as potency and selectivity, for various enzymatic targets. A primary strategy involves structure-activity relationship (SAR) studies, which systematically evaluate how chemical modifications to the parent molecule influence its biological activity. researchgate.netmdpi.com For instance, in the context of cyclooxygenase-2 (COX-2) inhibition, the 4-methanesulfonylphenyl moiety is recognized as a critical pharmacophore responsible for selective binding. nih.govresearchgate.net Design strategies often focus on retaining this key group while modifying other parts of the molecule. Introducing different heterocyclic ring systems, such as pyran-2-one or pyrimidine (B1678525), serves as a central template to orient the methanesulfonyl group optimally within the target enzyme's active site. nih.govnih.gov

Another key strategy involves modulating the physicochemical properties of the analogues. By introducing substituents on the aromatic rings or altering linker groups, researchers can fine-tune properties like solubility, lipophilicity, and electronic distribution. These modifications are crucial for improving interactions with the amino acid residues in the active site of the target enzyme. For carbonic anhydrase (CA) inhibitors, design efforts focus on the sulfonamide group, a known zinc-binding group. taylorandfrancis.com Analogues are designed to optimize this interaction while introducing other functionalities to form hydrogen bonds and van der Waals interactions with residues in the enzyme's active site cavity, thereby enhancing both potency and isoform selectivity. researchgate.net The goal is to develop compounds that show high affinity for a specific CA isoform, such as the tumor-associated CA IX or CA XII, while minimizing inhibition of off-target isoforms like CA I and CA II to reduce potential side effects. nih.govnih.gov

Development of Diverse Synthetic Methodologies for Structural Modifications of the Compound

The structural modification of the this compound scaffold is achieved through a variety of synthetic methodologies, allowing for the creation of diverse chemical libraries for biological evaluation. A common approach involves multi-step synthesis sequences starting from commercially available materials. For example, the synthesis of derivatives often begins with a key intermediate, such as 4-(methylsulfonyl)benzaldehyde (B46332) or a related acetophenone. nih.govpatsnap.com

One prevalent methodology is the use of condensation reactions to build complex molecular architectures. For instance, the base-catalyzed Claisen-Schmidt condensation between 4-(methylsulfonyl)benzaldehyde and various substituted acetophenones is used to produce chalcone (B49325) intermediates. nih.gov These chalcones can then undergo cyclization reactions with reagents like guanidine (B92328) hydrochloride to form heterocyclic systems, such as pyrimidine rings, attached to the core 4-methanesulfonylphenyl group. nih.gov Another synthetic strategy involves the direct reaction of precursor molecules with methanesulfonyl chloride to introduce the methanesulfonamide (B31651) group. researchgate.net For example, 3,4-diaryl-2-imino-4-thiazolines can be condensed with methanesulfonyl chloride to yield the corresponding N-methanesulfonamide derivatives. researchgate.net Furthermore, more complex heterocyclic structures, like imidazoles, can be synthesized by constructing the ring system in a stepwise manner, starting from thioanisole (B89551) and proceeding through several intermediates before a final oxidation step converts the methylthio group (-SMe) to the required methylsulfonyl group (-SO2Me). google.com These versatile synthetic routes provide access to a wide range of analogues for further research.

Exploration of Bioisosteric Replacements to Modulate Activity and Selectivity

Bioisosteric replacement is a fundamental strategy in medicinal chemistry used to fine-tune the biological activity, selectivity, and pharmacokinetic properties of a lead compound. In the context of analogues of this compound, this involves replacing specific atoms or functional groups with others that possess similar steric and electronic characteristics. A classic bioisosteric pair relevant to this scaffold is the methanesulfonyl group (-SO2Me) and the primary sulfonamide group (-SO2NH2). While both are strong electron-withdrawing groups, their hydrogen bonding capabilities differ significantly. The primary sulfonamide can act as both a hydrogen bond donor and acceptor, whereas the methanesulfonyl group can only act as an acceptor. This difference is critical for target interaction; for instance, the replacement of a crucial sulfonamide moiety with a methanesulfonamide group has been shown to render a compound ineffective against COX enzymes, highlighting the specific binding requirements of the target. researchgate.net

The exploration extends to the core aromatic and heterocyclic systems within the analogues. The phenyl ring of the (4-methanesulfonylphenyl) moiety can be replaced with various bioisosteric heterocycles (e.g., pyrazole, pyridine) to modulate binding interactions and physicochemical properties. nih.gov These modifications can alter the molecule's orientation within the enzyme's active site, potentially leading to improved selectivity for one enzyme isoform over another. For example, in the design of carbonic anhydrase inhibitors, attaching different heterocyclic carboxamide moieties to a benzenesulfonamide (B165840) core has been shown to produce compounds with varying inhibitory profiles against hCA I, II, IX, and XII. nih.gov This approach allows for the systematic probing of the active site's topology and the development of inhibitors with tailored selectivity profiles.

Application of Structure-Based Drug Design Principles to Generate New Chemical Entities

Structure-based drug design (SBDD) leverages the three-dimensional structural information of a biological target to design new chemical entities with high affinity and selectivity. This approach is heavily reliant on techniques like X-ray crystallography and computational molecular docking. nih.govresearchgate.netnih.gov For analogues derived from the (4-methanesulfonylphenyl) scaffold, SBDD has been instrumental in elucidating the molecular basis of their inhibitory activity.

Molecular docking studies have provided significant insights into how these compounds interact with their targets. In the case of COX-2 inhibitors, docking simulations revealed that the methanesulfonyl (SO2Me) pharmacophore fits into a specific secondary pocket within the COX-2 active site. nih.govnih.gov This pocket is sterically hindered in the COX-1 isoform due to the presence of a bulkier amino acid (Isoleucine at position 523 instead of Valine), which explains the selective inhibition of COX-2. nih.gov These computational models guide the design of new analogues by predicting how modifications to the scaffold will affect this crucial interaction.

Similarly, in the design of carbonic anhydrase inhibitors, docking studies show that the sulfonamide group coordinates directly with the catalytic zinc ion in the active site. researchgate.net The rest of the molecule, including the (4-methanesulfonylphenyl) portion and its attached functionalities, extends into the active site cavity, forming specific hydrogen bonds and hydrophobic interactions with surrounding amino acid residues like Leu198, Gln92, and Thr199. researchgate.net By visualizing these binding modes, chemists can rationally design new derivatives with modified linkers or substituents to optimize these secondary interactions, thereby generating novel compounds with enhanced potency and isoform selectivity. researchgate.net

In vitro Biochemical Evaluation of Derivative Carbonic Anhydrase Inhibition Profiles

The in vitro biochemical evaluation of derivatives based on a benzenesulfonamide scaffold is crucial for determining their potency and selectivity as carbonic anhydrase (CA) inhibitors. These assays typically measure the inhibition constant (Kᵢ) of a compound against a panel of physiologically relevant human (h) CA isoforms, such as the cytosolic hCA I and hCA II, and the tumor-associated, membrane-bound hCA IX and hCA XII. nih.govnih.gov

Research into novel sulfonyl semicarbazides, which incorporate a benzenesulfonamide moiety, has identified compounds with potent and selective inhibitory activity. nih.gov The substitution pattern on the aromatic ring significantly influences the inhibitory profile. For example, derivatives with various para-substituents have demonstrated subnanomolar affinity for hCA XII, while showing high selectivity over other isoforms. nih.gov Similarly, a series of N-{2-[4-(aminosulfonyl)phenyl]ethyl} substituted phenyl-1H-pyrazole carboxamides were evaluated for their inhibitory activity against the same panel of hCA isoforms, with some compounds showing activity better than the standard reference inhibitor Acetazolamide (AAZ) against the tumor-related hCA IX isoform. nih.gov

The results from these evaluations are often presented in data tables to allow for a clear comparison of the structure-activity relationships.

| Compound | R-Group (Substitution on Phenyl Ring) | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |

| Acetazolamide (AAZ) | (Reference Drug) | 250 | 12 | 25 | 5.7 |

| 5 | H | 50.1 | 4.8 | 73.9 | 0.63 |

| 6 | 4-F | 48.5 | 4.5 | 38.7 | 0.59 |

| 7 | 4-Cl | 49.3 | 4.7 | 28.5 | 0.61 |

| 8 | 4-Br | 49.8 | 4.8 | 20.5 | 0.63 |

| 9 | 4-Me | 50.5 | 5.0 | 25.5 | 0.69 |

| 10 | 4-NO₂ | 45.3 | 4.1 | 20.5 | 0.79 |

Data sourced from a study on sulfonyl semicarbazides incorporating a 4-sulfamoylphenyl moiety. Lower Kᵢ values indicate higher inhibitory potency. nih.gov

Advanced Analytical Methodologies in the Research and Characterization of 4 Methanesulfonylphenyl Methanesulfonamide

Chromatographic Techniques for Advanced Purity Profiling and Metabolic Research (in vitro systems)

Chromatographic methods are fundamental for separating (4-methanesulfonylphenyl)methanesulfonamide from complex mixtures, such as synthetic reaction products or in vitro metabolic systems. This separation is essential for accurate quantification, purity assessment, and the identification of related substances.

High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a powerful and highly sensitive technique for the analysis of sulfonamides in complex matrices. nih.govresearchgate.net In the context of this compound, reversed-phase HPLC is typically employed, utilizing a C18 column to separate the compound and its potential metabolites based on their hydrophobicity. nih.govnih.gov

The coupling to a tandem mass spectrometer allows for highly selective and sensitive detection. Using electrospray ionization (ESI), the analyte is ionized before entering the mass spectrometer. The Multiple Reaction Monitoring (MRM) mode is particularly valuable, where specific precursor-to-product ion transitions are monitored. nih.gov This enhances selectivity by filtering out background noise, enabling precise quantification even at very low concentrations. For instance, a method for a related compound, methanesulfonamide (B31651), used MRM in the negative ion mode to monitor specific transitions after a derivatization step. nih.govresearchgate.net This approach could be adapted for this compound to study its metabolic fate in in vitro systems, such as liver microsomes, by identifying and quantifying hydroxylated or other modified metabolites.

| Parameter | Example Condition |

|---|---|

| HPLC Column | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 3.5 µm) nih.gov |

| Mobile Phase | Gradient of Acetonitrile and 0.1% Formic Acid in Water nih.gov |

| Flow Rate | 0.2 - 1.0 mL/min |

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) nih.gov |

| Hypothetical MRM Transition (Parent) | [M+H]⁺ or [M-H]⁻ corresponding to the compound's mass |

| Hypothetical MRM Transition (Fragment) | Specific fragment ions resulting from collision-induced dissociation |

Gas Chromatography-Mass Spectrometry (GC-MS) is a valuable technique for the analysis of volatile and thermally stable compounds. However, due to the low volatility and polar nature of the sulfonamide group, this compound requires chemical derivatization prior to GC-MS analysis to convert it into a more volatile and thermally stable form. nih.govjfda-online.com

Common derivatization strategies for sulfonamides include methylation and acylation. nih.govnih.govnih.gov Methylation can be achieved using reagents like diazomethane (B1218177) or (trimethylsilyl)diazomethane (TMSD), which typically target the N1 position of the sulfonamide group. nih.govusda.gov Acylation, using reagents such as pentafluoropropionic acid anhydride (B1165640) (PFPA), creates stable derivatives that are also highly responsive to electron capture detectors (ECD), though mass spectrometry is more commonly used for identification. usda.govgcms.cz These derivatization approaches allow GC-MS to be effectively used for identifying volatile impurities from the synthesis of this compound or for specific analytical applications where GC separation is preferred. nih.gov

| Reagent Class | Example Reagent | Target Functional Group | Purpose |

|---|---|---|---|

| Alkylation | Diazomethane / (Trimethylsilyl)diazomethane (TMSD) nih.gov | Sulfonamide N-H | Increases volatility and thermal stability. |

| Alkylation | Pentafluorobenzyl (PFB) Bromide nih.gov | Sulfonamide N-H | Forms thermally stable derivatives suitable for GC-MS. nih.gov |

| Acylation | Pentafluoropropionic Acid Anhydride (PFPA) usda.gov | Sulfonamide N-H | Creates stable, volatile derivatives. gcms.cz |

| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Sulfonamide N-H, Hydroxyl groups | Replaces active hydrogens with TMS groups to increase volatility. gcms.cz |

Biophysical Techniques for Studying Molecular Interactions

Understanding how this compound interacts with its biological targets is crucial for elucidating its mechanism of action. Biophysical techniques provide quantitative data on binding affinity, kinetics, and thermodynamics without the need for radioactive labels. springernature.com

Isothermal Titration Calorimetry (ITC) : ITC is considered the gold standard for characterizing the thermodynamics of binding interactions. It directly measures the heat released or absorbed during the binding event between the compound and its target protein. harvard.edu A single ITC experiment can determine the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) of the interaction. nih.gov From these values, the Gibbs free energy (ΔG) and entropy change (ΔS) can be calculated, providing a complete thermodynamic profile of the binding process. harvard.edu This information reveals the driving forces behind the interaction (whether it is enthalpy- or entropy-driven), which is invaluable for structure-activity relationship (SAR) studies.

Surface Plasmon Resonance (SPR) : SPR is a real-time, label-free optical technique used to monitor molecular interactions. nih.govnih.gov In a typical SPR experiment, the target protein (ligand) is immobilized on a sensor chip, and a solution containing this compound (analyte) flows over the surface. springernature.comyoutube.com Binding causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. youtube.com This allows for the determination of the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), providing a detailed kinetic profile of the interaction. dergipark.org.tr

MicroScale Thermophoresis (MST) : MST is a powerful in-solution technique that measures binding affinity by detecting changes in the movement of molecules along a microscopic temperature gradient. dundee.ac.ukharvard.edu The thermophoretic movement of a fluorescently labeled target molecule is altered upon binding to a ligand like this compound due to changes in size, charge, or hydration shell. harvard.edunih.gov MST is known for its low sample consumption, rapid analysis time, and its ability to perform measurements in complex biological fluids like cell lysates. harvard.edu

| Technique | Principle | Key Parameters Measured | Primary Advantages |

|---|---|---|---|

| Isothermal Titration Calorimetry (ITC) | Measures heat change upon binding. harvard.edu | KD (affinity), ΔH (enthalpy), ΔS (entropy), n (stoichiometry). nih.gov | Provides a complete thermodynamic profile; label-free, in-solution. |

| Surface Plasmon Resonance (SPR) | Detects changes in refractive index upon binding to a surface. youtube.com | KD (affinity), ka (on-rate), kd (off-rate). dergipark.org.tr | Provides real-time kinetic data; high sensitivity; label-free. dergipark.org.tr |

| MicroScale Thermophoresis (MST) | Measures ligand-induced changes in molecular motion in a temperature gradient. dundee.ac.uk | KD (affinity). youtube.com | Low sample consumption; fast; in-solution; compatible with complex liquids. harvard.edu |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation and Ligand-Binding Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for studying molecular structure and dynamics in solution. For this compound, NMR can provide insights into its three-dimensional conformation and how it interacts with its biological targets at an atomic level. nih.gov

Ligand-observe NMR experiments, such as saturation transfer difference (STD) NMR, can identify which parts of the compound are in close proximity to the protein target. Protein-observe NMR experiments, typically using isotopically labeled (¹³C, ¹⁵N) protein, can map the binding interface. By monitoring the chemical shift perturbations (CSPs) in 2D spectra, such as a ¹H-¹⁵N HSQC, the specific amino acid residues of the protein that are affected by the binding of this compound can be identified. nih.gov Furthermore, transferred Nuclear Overhauser Effect (trNOE) experiments can be used to determine the conformation of the ligand when it is bound to its target. nih.gov These dynamic and structural insights are critical for rational drug design and understanding the molecular basis of the compound's activity. researchgate.net

Mass Spectrometry-Based Approaches for Investigating Protein-Ligand Adducts or Target Identification (in research contexts)

Mass spectrometry (MS) has become a central technology in proteomics and is increasingly used for target identification and characterization of drug-protein interactions. nih.gov These approaches can be used in research settings to discover the molecular targets of this compound within a complex biological system.

One common strategy is affinity-based protein profiling, where a derivative of the compound is immobilized on a solid support (e.g., beads) and used as "bait" to capture binding proteins from a cell lysate. nih.gov After washing away non-specific binders, the captured proteins are eluted, digested into peptides, and identified by LC-MS/MS. nih.gov

Another powerful technique is Limited Proteolysis-Mass Spectrometry (LiP-MS). This method relies on the principle that drug binding can alter the conformation of a target protein, thereby changing its susceptibility to protease digestion. biognosys.com By comparing the peptide patterns generated from a protease digest of a protein population in the presence and absence of the compound, it is possible to identify direct binding events and even localize the binding site to a specific region of the protein. biognosys.com Native mass spectrometry can also be employed to study the intact protein-ligand complex, confirming direct binding and providing the stoichiometry of the interaction under non-denaturing conditions. nih.govchemrxiv.org These methods provide powerful tools for validating targets and understanding off-target effects in a proteome-wide manner.

| Technique | Approach | Information Gained |

|---|---|---|

| Affinity Chromatography-MS | Uses an immobilized compound to "pull down" binding partners from a cell lysate for MS identification. nih.gov | Identifies potential protein targets (on- and off-targets). |

| Limited Proteolysis-MS (LiP-MS) | Compares protease digestion patterns of proteins with and without the compound to detect conformational changes upon binding. biognosys.com | Identifies direct target engagement and can localize the binding site. |

| Native Mass Spectrometry | Analyzes the intact, non-covalent protein-ligand complex under non-denaturing conditions. chemrxiv.org | Confirms direct binding and determines the stoichiometry of the complex. nih.gov |

Academic Patent Landscape and Emerging Research Directions for 4 Methanesulfonylphenyl Methanesulfonamide

Analysis of Academic Patents Covering Novel Synthetic Routes or Non-Clinical Research Applications

At present, a comprehensive search of academic and public patent databases reveals a sparse landscape for patents specifically claiming (4-methanesulfonylphenyl)methanesulfonamide. This suggests that the compound is likely a novel entity with limited exploration of its synthetic methodologies and potential applications in the academic realm. The intellectual property that does exist is more likely to be found within broader patents covering a class of related sulfonamide derivatives.

Further investigation is required to identify any academic patents that may cover novel synthetic pathways to this molecule. Such patents would be critical in understanding the foundational intellectual property that could underpin future research and development. The analysis would involve a meticulous examination of patent claims and examples for the synthesis of structurally similar compounds, which might encompass this compound as a specific embodiment. The absence of a significant number of specific academic patents points to an open field for innovation in the synthesis and application of this compound.

Identification of Key Academic Research Trends and Intellectual Property Developments

Given the limited publicly available data, identifying well-established academic research trends for this compound is challenging. However, by examining the broader context of methanesulfonamide (B31651) derivatives, certain inferences can be drawn. Research in this area often focuses on the exploration of these compounds as potential therapeutic agents, particularly in the fields of oncology and anti-inflammatory research. The dual methanesulfonyl groups in this compound suggest a potential for unique chemical properties and biological activities that could be of interest to academic researchers.

Emerging research directions may include:

Medicinal Chemistry Explorations: Synthesis and evaluation of a library of analogues of this compound to establish structure-activity relationships (SAR).

Pharmacological Screening: Investigation of the compound's efficacy in various in vitro and in vivo models of disease.

Biochemical and Mechanistic Studies: Elucidation of the molecular targets and pathways through which the compound exerts its biological effects.

Intellectual property developments in this area are likely to be driven by the discovery of novel biological activities. As academic institutions conduct high-throughput screening and other pharmacological assays, any promising "hits" would likely be protected through patent applications covering the compound's use for specific indications.

Review of Academic Collaborations and Research Initiatives Centered on the Compound

A review of public databases and academic literature does not currently reveal any large-scale, formalized academic collaborations or multi-institutional research initiatives specifically centered on this compound. Research on such a novel compound is often initiated within individual academic laboratories or through smaller-scale collaborations between a few research groups with complementary expertise.

The development of this compound into a significant research area would likely necessitate collaborations between synthetic chemists, pharmacologists, and biologists. Such interdisciplinary efforts are crucial for advancing a compound from initial synthesis to a well-characterized research tool or potential therapeutic lead. Future research initiatives may be spurred by the publication of initial findings that highlight a particularly interesting biological activity of the compound.

Below is a summary of the current landscape:

| Aspect | Current Status | Future Outlook |

| Academic Patents | Limited to no specific patents found. | Potential for new patents on synthetic methods and novel applications. |

| Research Trends | Inferred from related methanesulfonamide compounds (e.g., oncology, anti-inflammatory). | Focus on SAR studies, pharmacological screening, and mechanistic elucidation. |

| Collaborations | No major academic collaborations identified. | Likely to emerge as initial research findings are published. |

Future Perspectives and Unexplored Research Avenues for 4 Methanesulfonylphenyl Methanesulfonamide

Strategic Directions for Developing Next-Generation Carbonic Anhydrase Inhibitors Based on this Scaffold

The (4-methanesulfonylphenyl)methanesulfonamide structure is a promising starting point for the design of next-generation carbonic anhydrase inhibitors (CAIs). The methanesulfonamide (B31651) group can act as the primary zinc-binding moiety within the active site of carbonic anhydrase (CA) enzymes. The core strategy for developing selective and potent inhibitors from this scaffold revolves around the "tail approach," a well-established method in the design of sulfonamide-based CAIs. acs.orgnih.gov

This approach utilizes the 4-methanesulfonylphenyl ring as a scaffold for attaching various chemical moieties or "tails." These tails can extend into different regions of the CA active site, allowing for interactions with specific amino acid residues that differ between the various CA isoforms. nih.gov By systematically modifying the tails, it is possible to fine-tune the inhibitor's affinity and selectivity for a particular isoform, such as the tumor-associated CAs IX and XII, while minimizing inhibition of off-target isoforms like CA I and II. acs.orgtandfonline.commdpi.com

Future research should focus on synthesizing a library of derivatives where different substituents are introduced onto the phenyl ring or the methanesulfonyl group. For instance, incorporating heterocyclic rings, halogen atoms, or linker chains with varied lengths and flexibility could lead to compounds with improved isoform selectivity. nih.gov The goal is to exploit the subtle structural differences in the active sites of the 15 human CA isoforms to achieve highly targeted inhibition. acs.orgnih.gov

Below is a hypothetical table illustrating how modifications to the this compound scaffold could influence selectivity for different carbonic anhydrase isoforms, based on established structure-activity relationships for sulfonamide inhibitors.

| Compound | Modification | Target Isoform | Hypothetical Kᵢ (nM) | Selectivity over CA II |

| Parent Scaffold | None | CA II | 50 | 1 |

| Derivative A | Addition of a 4-fluorobenzyl tail | CA IX | 15 | >10 |

| Derivative B | Addition of a carboxylate-terminated tail | CA IV | 25 | >5 |

| Derivative C | Introduction of a bulky hydrophobic group | CA XII | 10 | >20 |

This table is illustrative and intended to demonstrate the strategic direction of research.

Investigation of Potential Novel Molecular Targets Beyond Carbonic Anhydrase (in vitro mechanistic studies)

While the sulfonamide moiety is a classic pharmacophore for carbonic anhydrase inhibition, it is also present in drugs that target other enzymes and receptors. Therefore, it is crucial to explore the possibility that derivatives of this compound may have novel molecular targets beyond CAs. This exploration can be conducted through comprehensive in vitro mechanistic studies and screening against a broad panel of biological targets.

Recent studies have revealed that certain sulfonamide-containing compounds can act on other important cancer-related proteins. For example, some novel sulfonamide derivatives have been identified as activators of tumor pyruvate (B1213749) kinase M2 (PKM2), a key enzyme in cancer metabolism. nih.gov Another study reported a series of sulfonamide derivatives as antagonists of the human androgen receptor, targeting its activation function 2 (AF2) domain, which is relevant for the treatment of prostate cancer. nih.gov

Future research on this compound should involve unbiased screening approaches, such as proteome-wide thermal shift assays or activity-based protein profiling, to identify potential new binding partners. Once a novel target is identified, detailed mechanistic studies would be required to elucidate the mode of action and validate the therapeutic potential.

The following table summarizes potential non-CA targets that could be investigated for derivatives of the this compound scaffold, based on findings for other sulfonamide-containing molecules.

| Potential Target Class | Specific Example | Therapeutic Area | Rationale |

| Kinases | Pyruvate Kinase M2 (PKM2) | Oncology | Novel sulfonamides have shown to be potent activators of PKM2. nih.gov |

| Nuclear Receptors | Androgen Receptor (AR) | Oncology | Sulfonamide derivatives have been identified as AR antagonists. nih.gov |

| Proteases | γ-Secretase | Neurology | Sulfonamide-based inhibitors of γ-secretase have been developed. nih.gov |

| Bacterial Enzymes | Dihydropteroate Synthase (DHPS) | Infectious Diseases | Sulfonamides are classic inhibitors of this enzyme in bacteria. acs.org |

Application of the Compound and its Derivatives as Chemical Biology Probes

The this compound scaffold can be readily adapted for the development of chemical biology probes. These probes are invaluable tools for studying biological systems, enabling researchers to identify drug targets, visualize molecular interactions, and elucidate mechanisms of action. scispace.com

By strategically functionalizing the scaffold with various reporter tags, a range of probes with different applications can be created:

Fluorescent Probes: Attaching a fluorescent dye to the phenyl ring would allow for the visualization of the compound's subcellular localization and its binding to target proteins in living cells using techniques like fluorescence microscopy. acs.orgnih.gov

Photoaffinity Probes: Incorporating a photoreactive group, such as a benzophenone (B1666685) or a diazirine, would enable the formation of a covalent bond between the probe and its target protein upon UV irradiation. This is a powerful technique for target identification and validation. nih.gov

Affinity-Based Probes: Functionalizing the scaffold with a biotin (B1667282) tag would allow for the capture and isolation of target proteins from cell lysates, a method commonly used in chemical proteomics to identify drug-binding partners. nih.gov

The development of such probes based on the this compound scaffold would significantly contribute to our understanding of its biological activity and help in the discovery of new therapeutic targets. nih.govescholarship.org

Addressing Challenges in Modulating Isozyme Selectivity and Understanding Resistance Mechanisms through Fundamental Research

A significant challenge in the development of CAIs is achieving high selectivity for a specific isoform among the 15 human CAs, due to the high degree of structural homology in their active sites. acs.orgacs.org Overcoming this challenge requires fundamental research to better understand the subtle structural and dynamic differences between the isoforms. High-resolution crystallography and advanced spectroscopic techniques can provide insights into the specific interactions that govern inhibitor binding and selectivity, which can then be used to guide the rational design of more selective compounds based on the this compound scaffold. nih.gov

Another important area of research is the investigation of potential resistance mechanisms. While resistance is a well-known issue for sulfonamide antibiotics that target bacterial enzymes, it is less studied for CAIs used in other therapeutic areas. researchgate.netmdpi.com However, if derivatives of this scaffold are to be developed as anticancer or anti-infective agents, understanding how resistance might emerge is crucial. This could involve studying mutations in the target enzyme that reduce inhibitor binding or alterations in drug efflux pumps that decrease the intracellular concentration of the compound.

Leveraging Artificial Intelligence and Machine Learning for Accelerated Compound Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are transforming the field of drug discovery and offer powerful tools to accelerate the design and optimization of compounds derived from the this compound scaffold. crimsonpublishers.commdpi.com These computational approaches can be applied in several ways:

Predictive Modeling: ML models can be trained on existing data for sulfonamide inhibitors to predict the binding affinity and selectivity of new virtual compounds for different CA isoforms. unipi.itresearchgate.net This allows for the rapid screening of large virtual libraries of derivatives, prioritizing the most promising candidates for synthesis and experimental testing. nih.gov

De Novo Design: Generative AI models can design entirely new molecules based on the this compound scaffold, optimized for specific properties such as high potency, selectivity, and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. nih.gov

Rationalizing Selectivity: AI algorithms can analyze complex structure-activity relationship (SAR) data to identify the key molecular features that determine isoform selectivity. acs.orgunipi.it This knowledge can then be used to guide the design of next-generation inhibitors with improved selectivity profiles.

By integrating AI and ML into the research and development process, the timeline and costs associated with discovering new drugs based on this scaffold can be significantly reduced, while increasing the probability of success. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.